

Application Notes and Protocols for AC915 Accelerometer in Rotating Machinery Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AC915

Cat. No.: B15555702

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibration analysis is a critical diagnostic and prognostic tool in assessing the health of rotating machinery.^[1] By monitoring the vibration signatures of equipment such as motors, pumps, and turbines, it is possible to detect incipient faults, prevent catastrophic failures, and transition from a reactive to a predictive maintenance strategy.^[2] The **AC915** is a nonincendive, intrinsically safe accelerometer designed for use in hazardous environments, making it a suitable sensor for vibration monitoring in a wide range of industrial and research applications.^{[3][4]} These application notes provide a detailed protocol for utilizing the **AC915** accelerometer in the analysis of rotating machinery, with a specific focus on the detection of mass unbalance, a common fault condition.

AC915 Accelerometer Specifications

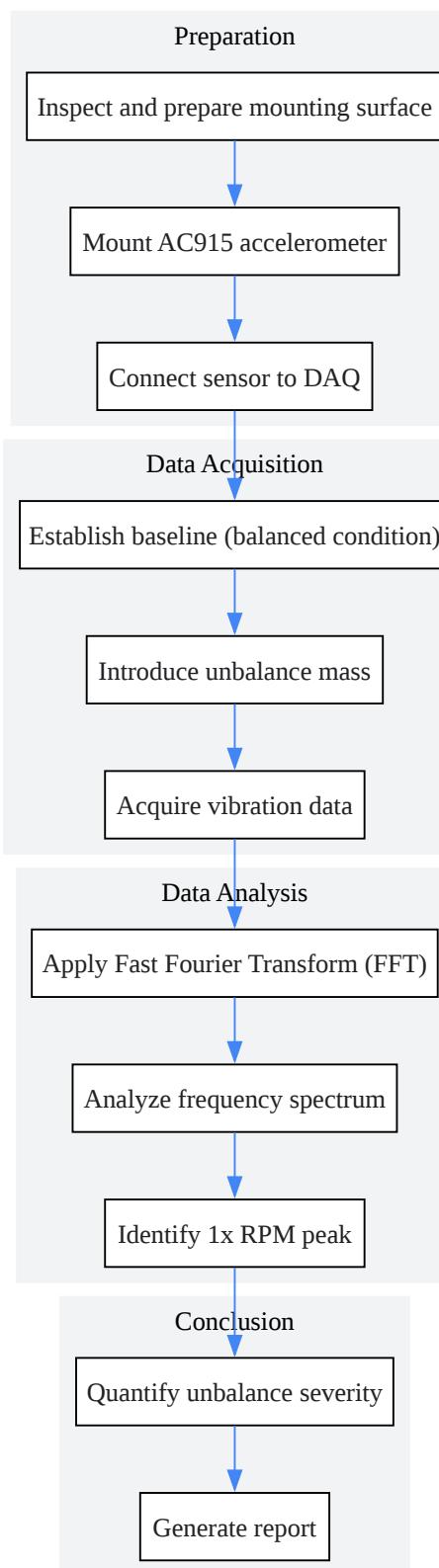
A thorough understanding of the **AC915**'s performance characteristics is essential for its effective application. The key specifications are summarized in the table below.

Specification	Value	Unit	Significance in Rotating Machinery Analysis
Sensitivity ($\pm 10\%$)	100	mV/g	Defines the voltage output per unit of acceleration. A 100 mV/g sensitivity is common for general-purpose industrial accelerometers. [5] [6]
Frequency Response ($\pm 3\text{dB}$)	0.5 - 15,000	Hz	Indicates the range of frequencies over which the sensor provides an accurate output. This wide range covers the typical vibration frequencies of most rotating machinery. [4]
Dynamic Range	± 80	g, peak	The maximum acceleration the sensor can measure without distortion or damage. [4]
Temperature Range	-40 to 121	°C	The operational temperature limits of the accelerometer.
Sensing Element	PZT Ceramic	-	The piezoelectric material that generates an electrical charge in response to mechanical stress.

Sensing Structure	Shear Mode	-	The design of the sensing element, which provides high immunity to base strain and thermal transients.
Case Material	316L Stainless Steel	-	Offers excellent corrosion resistance in harsh industrial environments.
Sealing	Hermetic	-	Protects the internal components from moisture and other contaminants.

Experimental Protocol: Detection of Unbalance in a Rotating Machine

This protocol outlines the steps for using the **AC915** accelerometer to detect and analyze mass unbalance in a rotating machine, such as an industrial motor.


Materials and Equipment

- **AC915** Accelerometer
- Data Acquisition (DAQ) System with IEPE signal conditioning
- Coaxial cable for sensor connection
- Mounting stud (1/4-28)
- Torque wrench
- Test motor with a rotor to which a known unbalance mass can be attached
- Tachometer or photo-optic sensor to measure rotational speed (RPM)

- Analysis software with Fast Fourier Transform (FFT) capabilities

Experimental Workflow

The overall workflow for detecting unbalance in a rotating machine is depicted in the diagram below.

[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for unbalance detection.

Detailed Procedure

3.1. Sensor Mounting

Proper mounting is crucial for accurate vibration measurements.[\[7\]](#)[\[8\]](#)

- Surface Preparation: Select a mounting location on the bearing housing of the motor. The surface should be clean, flat, and smooth.[\[9\]](#)
- Stud Mounting:
 - Drill and tap a hole for the 1/4-28 mounting stud.
 - Apply a thin layer of silicone grease to the mounting surface to improve vibration transmission.[\[8\]](#)
 - Screw the mounting stud into the tapped hole.
 - Hand-tighten the **AC915** accelerometer onto the stud.
 - Use a torque wrench to tighten the accelerometer to the manufacturer's recommended torque specification. This ensures proper coupling and repeatable measurements.[\[10\]](#)

3.2. Data Acquisition Setup

- Connect the **AC915** accelerometer to the IEPE-compatible input of the DAQ system using a high-quality coaxial cable.
- Connect the tachometer to a digital input channel on the DAQ to get a precise measurement of the motor's rotational speed.
- Configure the DAQ software to acquire data from both the accelerometer and the tachometer simultaneously. Set the sampling rate of the accelerometer channel to at least 2.56 times the maximum frequency of interest to avoid aliasing. Given the **AC915**'s frequency response, a sampling rate of 40 kHz is appropriate for capturing a wide range of vibration phenomena.

3.3. Baseline Data Collection (Balanced Condition)

- Ensure the motor is operating in a balanced condition (no intentional unbalance mass attached).
- Turn on the motor and allow it to reach a stable operating speed.
- Record the vibration data from the **AC915** accelerometer for a duration of at least 30-60 seconds to ensure a statistically significant dataset.
- Simultaneously record the motor's RPM using the tachometer.
- Power off the motor.

3.4. Unbalanced Data Collection

- Securely attach a known mass to the rotor at a specific radius to create a controlled unbalance.
- Turn on the motor and allow it to reach the same stable operating speed as in the baseline measurement.
- Record the vibration data from the **AC915** accelerometer for the same duration as the baseline measurement.
- Simultaneously record the motor's RPM.
- Power off the motor.

Data Analysis

The primary tool for analyzing the vibration data is the Fast Fourier Transform (FFT), which converts the time-domain signal from the accelerometer into the frequency domain.

4.1. Signal Processing Pathway

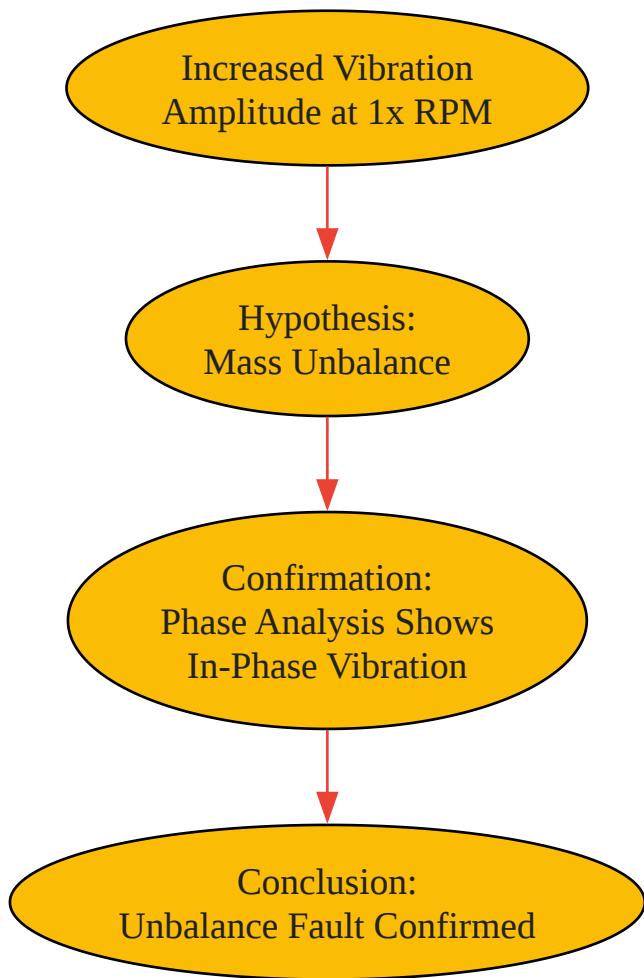
The following diagram illustrates the signal processing pathway from the raw accelerometer output to a meaningful frequency spectrum.

[Click to download full resolution via product page](#)

Figure 2: Signal processing pathway for vibration analysis.

4.2. Spectral Analysis

- Apply an FFT to both the baseline and unbalanced vibration data.
- Plot the resulting frequency spectra, with amplitude on the y-axis and frequency on the x-axis.
- Identify the fundamental rotational frequency (1x RPM) in the spectra. This can be calculated from the tachometer data (RPM / 60 = Hz).
- Compare the amplitude of the 1x RPM peak in the baseline spectrum to the unbalanced spectrum. A significant increase in the amplitude at this frequency is a clear indicator of mass unbalance.[11]


Data Presentation

The quantitative results of the experiment should be summarized in a clear and concise table for easy comparison.

Condition	Motor Speed (RPM)	1x RPM Frequency (Hz)	Amplitude at 1x RPM (g)
Baseline (Balanced)	1800	30	0.1
Unbalanced (with known mass)	1800	30	1.5

Logical Relationship for Fault Diagnosis

The process of diagnosing a fault like unbalance follows a logical progression from observation to conclusion.

[Click to download full resolution via product page](#)

Figure 3: Logical relationship for unbalance diagnosis.

Conclusion

The **AC915** accelerometer is a robust and reliable sensor for monitoring the condition of rotating machinery. By following the detailed protocol outlined in these application notes, researchers and scientists can effectively utilize this instrument to detect and analyze common faults such as mass unbalance. The combination of proper mounting, controlled data acquisition, and systematic spectral analysis provides a powerful methodology for ensuring the operational integrity and safety of critical rotating equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. diva-portal.org [diva-portal.org]
- 2. recentscientific.com [recentscientific.com]
- 3. ctconline.com [ctconline.com]
- 4. ctconline.com [ctconline.com]
- 5. metrixvibration.com [metrixvibration.com]
- 6. emerson.com [emerson.com]
- 7. blog.endaq.com [blog.endaq.com]
- 8. wilcoxon.com [wilcoxon.com]
- 9. istec.com [istec.com]
- 10. web.ist.utl.pt [web.ist.utl.pt]
- 11. scribd.com [scribd.com]
- To cite this document: BenchChem. [Application Notes and Protocols for AC915 Accelerometer in Rotating Machinery Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15555702#ac915-accelerometer-application-in-rotating-machinery-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com